BenchChemオンラインストアへようこそ!

AZ8838

PAR2 GPCR Binding Kinetics

AZ8838 is the only PAR2 antagonist combining competitive binding at a fully occluded pocket with oral bioavailability—validated by a 60% reduction in rat paw edema at 10 mg/kg p.o. Its slow binding kinetics and >400-fold selectivity over PAR1/PAR4 eliminate off-target confounds, while the co-crystal structure (PDB: 8TZ) enables rational SAR. Unlike the non-competitive AZ3451 or weak agonist-prone GB88, AZ8838 delivers unambiguous, interpretable pharmacology. For in vivo efficacy without injectable stress artifacts, AZ8838 is the definitive choice.

Molecular Formula C13H15FN2O
Molecular Weight 234.27 g/mol
Cat. No. B1192224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ8838
SynonymsAZ8838
Molecular FormulaC13H15FN2O
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O
InChIInChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m0/s1
InChIKeyIDFPQEHZYBXIFO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ8838: A Potent, Orally Active, and Selective PAR2 Antagonist with Validated In Vivo Efficacy


AZ8838 is a synthetic organic small molecule that functions as a competitive, allosteric, and orally active antagonist of Protease-Activated Receptor 2 (PAR2) [1]. It exhibits a binding affinity (pKi) of 6.4 for human PAR2 and demonstrates potent antagonism in various functional assays, including calcium mobilization and β-arrestin-2 recruitment [1][2]. The compound was optimized from a weak high-throughput screening hit (AZ7188) [1] and features a well-defined binding pocket and favorable drug-like physicochemical properties (MW: 234.12, TPSA: 48.91 Ų, LogP: 2.37) [3].

AZ8838's Unique Binding Mode and Selectivity Profile Preclude Simple Interchange with Other PAR2 Antagonists


The PAR2 antagonist landscape is heterogeneous, with compounds exhibiting distinct binding sites, mechanisms (competitive vs. non-competitive), and pharmacokinetic properties. Substituting AZ8838 with another in-class compound like AZ3451 or the weak antagonist GB88 would yield fundamentally different experimental outcomes. AZ8838 binds a fully occluded pocket near the extracellular surface and acts as a competitive antagonist [1]. In contrast, AZ3451 binds a remote allosteric site and is a non-competitive antagonist [1][2]. Furthermore, GB88 has been described as a weak antagonist and can even display agonist-like activity, a property not observed with AZ8838 [3]. The slow binding kinetics of AZ8838 [1] and its high selectivity over PAR1 and PAR4 (>400-fold) further underscore why generic substitution is scientifically unsound. The evidence presented below quantifies these critical differentiators.

Quantitative Evidence for AZ8838 Differentiation: Binding, Selectivity, and In Vivo Performance


Binding Affinity and Kinetics: AZ8838 vs. GB88 and AZ7188

AZ8838 exhibits a defined binding affinity for PAR2, with a Kd of 344 nM (pKd = 6.46) measured by saturation binding of [3H]-AZ8838 [1]. This contrasts with the weak and poorly characterized antagonism of GB88 [2] and the much weaker activity of its precursor, AZ7188, from which it was optimized [3]. AZ8838 also displays slow binding kinetics with an off-rate indicating a long residence time of 1.4 ± 0.5 hours [4], a property considered advantageous for competing with the tethered ligand.

PAR2 GPCR Binding Kinetics Allosteric Modulation

Mechanism of Antagonism: AZ8838 (Competitive) vs. AZ3451 (Non-Competitive)

A direct mechanistic comparison reveals that AZ8838 is a competitive antagonist, whereas AZ3451 is a non-competitive antagonist. Schild analysis of concentration-response curves against the agonist 2f-LIGRL-NH2 showed that the Schild slope for AZ8838 was not statistically different from unity (p > 0.05), confirming competitive behavior. In contrast, the Schild slope for AZ3451 was significantly different from unity (p < 0.001), indicating non-competitive antagonism [1].

PAR2 GPCR Competitive Antagonist Non-Competitive Antagonist Schild Analysis

Functional Potency Across Multiple Pathways: AZ8838 vs. AZ3451

AZ8838 demonstrates consistent antagonism across multiple downstream signaling pathways. In direct comparisons, AZ8838 and AZ3451 both inhibited SLIGRL-NH2-induced activation. However, when challenged with trypsin, AZ8838 showed a monophasic inhibition curve, whereas AZ3451 exhibited a biphasic response [1]. Quantitatively, AZ8838 inhibits peptide-induced ERK1/2 phosphorylation with a pIC50 of 5.7 ± 0.1 and β-arrestin-2 recruitment with a pIC50 of 6.1 ± 0.1 [2].

PAR2 GPCR Calcium Mobilization ERK Phosphorylation β-Arrestin

PAR2 Selectivity Over PAR1 and PAR4: A Critical Advantage for Clean Pharmacology

AZ8838 demonstrates high selectivity for PAR2 over related PAR family members. It shows a Kd of 125 nM for PAR2, while exhibiting no significant activity against PAR1 or PAR4 at concentrations up to 50 µM . This translates to a >400-fold selectivity window, minimizing the risk of confounding results due to PAR1 or PAR4 modulation, a common issue with less selective antagonists.

PAR2 Selectivity PAR1 PAR4 Off-Target Activity

Oral Bioavailability and In Vivo Efficacy: Direct Comparison with AZ3451

AZ8838 is orally active, a key differentiator for in vivo studies. In a rat paw edema model, oral administration of AZ8838 (10 mg/kg, p.o., 2 h prior) resulted in a significant 60% reduction in paw swelling induced by the PAR2 agonist 2f-LIGRLO-NH2 [1]. In the same study, AZ3451 (10 mg/kg, s.c., 30 min prior) also reduced swelling, demonstrating efficacy via a different route of administration [2]. The oral bioavailability of AZ8838 facilitates chronic dosing paradigms without the need for injections.

PAR2 In Vivo Oral Bioavailability Rat Paw Edema Anti-inflammatory

Procurement-Driven Application Scenarios for AZ8838 in PAR2-Targeted Research


In Vivo Pharmacology: Oral Dosing in Chronic Inflammation and Pain Models

For studies requiring long-term PAR2 antagonism in rodent models, AZ8838's oral bioavailability and established in vivo efficacy (60% reduction in rat paw edema at 10 mg/kg p.o. [1]) make it the preferred choice over injectable alternatives like AZ3451. This is critical for minimizing stress-induced confounds in behavioral and inflammatory pain models. The compound's slow binding kinetics and high selectivity ensure sustained target engagement.

Mechanistic Studies of PAR2 Signaling: Differentiating Orthosteric vs. Allosteric Antagonism

Investigators aiming to dissect PAR2 signaling pathways should select AZ8838 for its well-characterized competitive antagonism mechanism. Its binding to a fully occluded pocket [2] and validated Schild analysis [3] allow for precise interpretation of agonist concentration-response shifts. This contrasts sharply with the non-competitive mechanism of AZ3451, which yields different pharmacological profiles in functional assays.

Selective PAR2 Antagonism in Complex Cellular Systems

In studies using primary cells or co-culture systems where PAR1 and PAR4 are co-expressed, AZ8838's >400-fold selectivity over these receptors is essential to attribute observed effects specifically to PAR2. This high selectivity profile reduces the need for additional genetic or pharmacological controls to rule out off-target PAR1/PAR4 activity, streamlining experimental workflows and data interpretation.

Biophysical and Structural Biology: Defining PAR2 Antagonist Binding

For structural biology and biophysical studies, AZ8838 is uniquely valuable due to the availability of a high-resolution co-crystal structure with PAR2 (PDB: 8TZ) [4]. This structural data provides atomic-level detail of the binding pocket, facilitating rational design of novel antagonists, structure-activity relationship (SAR) studies, and molecular dynamics simulations.

Quote Request

Request a Quote for AZ8838

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.